(2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone
Description
BenchChem offers high-quality (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[2-[(2-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2,4-dimethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3S/c1-24-14-7-8-15(17(11-14)25-2)18(23)22-10-9-21-19(22)26-12-13-5-3-4-6-16(13)20/h3-8,11H,9-10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BELKBYJFQNAZLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone is a derivative of imidazole featuring a thioether linkage and aromatic methanone moiety. This unique structure suggests potential biological activities, particularly in antimicrobial and antitumor applications. Despite limited specific literature directly addressing this compound, related imidazole derivatives have been extensively studied for their pharmacological properties.
Structural Characteristics
The molecular formula of the compound is , and its structure includes:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Thioether group : Enhances nucleophilicity and potential interactions with biological targets.
- Dimethoxyphenyl group : May influence solubility and biological activity.
Antimicrobial Activity
Research indicates that imidazole derivatives exhibit significant antimicrobial properties. The compound's structure allows it to inhibit bacterial growth effectively. For instance:
- Studies on similar compounds have demonstrated inhibition against various strains of bacteria, suggesting that the thioether and imidazole structures contribute to this activity .
Antitumor Activity
Imidazole derivatives are also recognized for their cytotoxic effects against cancer cells. The following findings summarize relevant research:
- Mechanism of Action : These compounds may target specific pathways involved in cell proliferation and survival, such as inhibiting enzymes critical for cancer cell metabolism .
- Case Studies : In vitro studies have shown that certain imidazole derivatives can induce apoptosis in cancer cell lines, with IC50 values indicating effective concentrations for cytotoxicity .
Comparative Analysis with Related Compounds
The biological activity of (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone can be compared with other structurally similar compounds. The following table summarizes some notable examples:
| Compound Name | Structural Features | Biological Activity | IC50 Values |
|---|---|---|---|
| 2-(3-chlorobenzyl)thio-4,5-dihydro-1H-imidazole | Thioether group, imidazole ring | Antimicrobial | 10 µg/mL |
| 2-(4-chlorobenzyl)thio-4,5-dihydro-1H-imidazole | Similar thioether structure | Antitumor | 15 µg/mL |
| 2-(chloromethyl)-4,5-dihydro-1H-imidazole | Lacks thioether linkage | Moderate antimicrobial | 20 µg/mL |
While specific mechanisms for the compound are not fully elucidated, it is hypothesized that:
- The imidazole ring can participate in nucleophilic substitution reactions.
- The thioether group may undergo oxidation or cleavage under physiological conditions.
- Potential interactions with enzymes or receptors may lead to altered metabolic pathways in target cells .
Research Gaps and Future Directions
Despite promising data on related compounds, there is a need for more focused studies on (2-((2-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(2,4-dimethoxyphenyl)methanone. Future research should aim to:
- Conduct detailed in vitro and in vivo studies to confirm its biological activities.
- Investigate the specific mechanisms of action through molecular dynamics simulations.
- Explore structure-activity relationships (SAR) to optimize its pharmacological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
